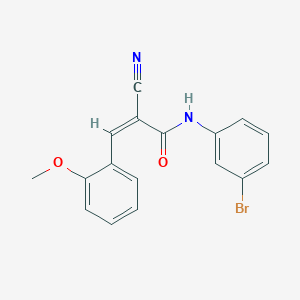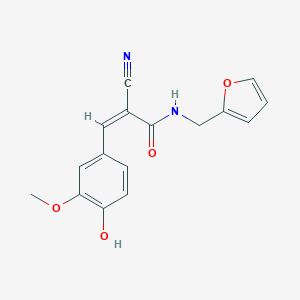![molecular formula C21H21NO4 B255323 (4E)-4-[hydroxy(phenyl)methylidene]-1-(2-methoxyethyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B255323.png)
(4E)-4-[hydroxy(phenyl)methylidene]-1-(2-methoxyethyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4E)-4-[hydroxy(phenyl)methylidene]-1-(2-methoxyethyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as HPM-2 and has been found to have various biochemical and physiological effects.
作用机制
The mechanism of action of HPM-2 is not fully understood. However, it has been suggested that HPM-2 inhibits the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. HPM-2 has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death.
Biochemical and Physiological Effects
HPM-2 has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. HPM-2 has also been found to induce apoptosis in cancer cells. In addition, HPM-2 has been found to have antioxidant properties and may help protect cells from oxidative damage.
实验室实验的优点和局限性
The advantages of using HPM-2 in lab experiments include its potential anticancer and anti-inflammatory properties. HPM-2 has also been found to have low toxicity, which makes it a promising candidate for further research. However, the limitations of using HPM-2 in lab experiments include the lack of understanding of its mechanism of action and the need for further studies to determine its efficacy and safety.
未来方向
There are several future directions for the study of HPM-2. Further research is needed to determine the mechanism of action of HPM-2 and its potential use in the treatment of cancer and inflammatory diseases. In addition, studies are needed to determine the efficacy and safety of HPM-2 in animal models and clinical trials. The development of HPM-2 analogs with improved efficacy and safety may also be a promising direction for future research.
合成方法
The synthesis of HPM-2 involves the reaction of 4-methylbenzaldehyde and ethyl acetoacetate in the presence of pyrrolidine and piperidine. The resulting product is then treated with hydrochloric acid and sodium hydroxide to obtain HPM-2. The purity of the compound can be confirmed using various analytical techniques such as NMR and HPLC.
科学研究应用
HPM-2 has been found to have potential applications in scientific research. It has been studied for its anticancer properties and has been shown to inhibit the growth of various cancer cell lines. HPM-2 has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
分子式 |
C21H21NO4 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC 名称 |
(4E)-4-[hydroxy(phenyl)methylidene]-1-(2-methoxyethyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H21NO4/c1-14-8-10-15(11-9-14)18-17(19(23)16-6-4-3-5-7-16)20(24)21(25)22(18)12-13-26-2/h3-11,18,23H,12-13H2,1-2H3/b19-17+ |
InChI 键 |
ROFUTBRDEBSCFQ-HTXNQAPBSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCOC |
SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCOC |
规范 SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B255240.png)
![isopropyl 2-{3-nitrobenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B255243.png)
![N-ethyl-N-(2-hydroxyethyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B255246.png)
![N-(tert-butyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B255247.png)
![3-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255255.png)
![3-[2-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255256.png)
![2-{1-[(1-ethyl-2(1H)-quinolinylidene)methyl]-2,2,2-trifluoroethylidene}malononitrile](/img/structure/B255257.png)
![Butyl 3-{[(propylamino)carbonyl]amino}benzoate](/img/structure/B255258.png)
![1-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-2-[(1Z)-1-indol-3-ylideneethyl]hydrazine](/img/structure/B255259.png)
![2-[2-(2,6-Dichlorobenzylidene)hydrazino]benzoic acid](/img/structure/B255260.png)



